17-Dihydroequilin 3-sulfate

Description

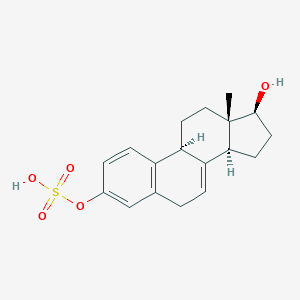

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(9S,13S,14S,17S)-17-hydroxy-13-methyl-6,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-yl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O5S/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19/h3-5,10,14,16-17,19H,2,6-9H2,1H3,(H,20,21,22)/t14-,16+,17+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVPYDRYLQPJSBW-UBDQQSCGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(=CCC4=C3C=CC(=C4)OS(=O)(=O)O)C1CCC2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3C(=CCC4=C3C=CC(=C4)OS(=O)(=O)O)[C@@H]1CC[C@@H]2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60925644 | |

| Record name | 17-Hydroxyestra-1(10),2,4,7-tetraen-3-yl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60925644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126647-89-0 | |

| Record name | 17-Dihydroequilin 3-sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126647890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17-Hydroxyestra-1(10),2,4,7-tetraen-3-yl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60925644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biochemical Pathways and Metabolism of 17 Dihydroequilin 3 Sulfate

Biosynthesis and Precursors

The formation of 17-dihydroequilin 3-sulfate is intrinsically linked to the unique estrogen metabolism found in horses. It is not a primary biosynthetic product but rather a downstream metabolite of other equine-specific estrogens.

Origins within Equine Estrogen Metabolism

This compound originates from the metabolic processing of equilin (B196234), a prominent and unique estrogen found in high concentrations in the urine of pregnant mares. nih.govwikipedia.org Unlike classical estrogens such as estradiol (B170435), which are synthesized from cholesterol via androgen precursors in a well-defined pathway, the ring B unsaturated estrogens like equilin are believed to be formed through an alternative pathway. nih.gov Research involving horse fetal gonadal tissue suggests a distinct 5,7-diene pathway that produces the precursor to equilin. madbarn.com

Equilin, once formed, undergoes further metabolism. One of its key metabolites is 17-dihydroequilin. There are two primary isomers, 17α-dihydroequilin and 17β-dihydroequilin, which are formed by the reduction of the 17-keto group of equilin. wikipedia.org These dihydroequilin isomers are the direct precursors to their sulfated forms. The entire family of these equine estrogens, including their sulfated and glucuronidated forms, is a complex mixture, with 17α-dihydroequilin 3-sulfate being a notable constituent of pharmaceutical conjugated equine estrogens. wikipedia.org

Enzymatic Sulfation Mechanisms

The conversion of 17-dihydroequilin to its 3-sulfate conjugate is a phase II metabolic reaction catalyzed by sulfotransferase (SULT) enzymes. ovid.comresearchgate.net This process, known as sulfation or sulfonation, involves the transfer of a sulfonate group (SO3-) from a universal donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group at the C-3 position of the steroid's phenolic A-ring. researchgate.netmdpi.com

Several cytosolic SULT isoforms are involved in steroid metabolism, with estrogen sulfotransferase (SULT1E1) being a key enzyme in the sulfation of estrogens. ovid.commdpi.com Other SULTs, such as SULT2A1 and SULT2B1a, are also known to sulfate (B86663) steroid hormones and are expressed in various steroid-responsive tissues. mdpi.comresearchgate.net Sulfation significantly increases the water solubility of the steroid, rendering it biologically inactive as it can no longer effectively bind to estrogen receptors. researchgate.netnih.gov This process facilitates the transport of the estrogen in the circulation and its eventual excretion. The sulfation can occur either directly on 17-dihydroequilin or, as synthetic pathways suggest, equilin can be sulfated first to form equilin sulfate, which is then reduced to this compound. researchgate.net

Metabolic Interconversion with Other Estrogens

This compound is part of a dynamic metabolic network and undergoes reversible and irreversible conversions to other related estrogenic compounds.

Interconversion with Equilin and Dihydroequilin Isomers

There is a significant and dynamic interconversion between this compound and equilin sulfate. nih.gov Studies administering labeled 17β-dihydroequilin sulfate to postmenopausal women have shown that a large portion is oxidized back to equilin sulfate. nih.govnih.gov This reaction is catalyzed by 17β-hydroxysteroid dehydrogenase (17β-HSD) enzymes. Conversely, equilin sulfate can be reduced to form 17β-dihydroequilin sulfate. researchgate.netnih.gov The balance between these oxidative and reductive processes influences the circulating levels and potential biological activity of these compounds upon deconjugation. nih.gov While 17β-dihydroequilin is a potent estrogen, its sulfated form is a key circulating precursor. nih.govnih.gov

| Precursor | Metabolite Formed | Key Process |

| Equilin Sulfate | 17β-Dihydroequilin 3-sulfate | C-17 Reduction |

| 17β-Dihydroequilin 3-sulfate | Equilin Sulfate | C-17 Oxidation |

| Equilin | 17β-Dihydroequilin | C-17 Reduction |

| 17β-Dihydroequilin | Equilin | C-17 Oxidation |

Formation of Equilenin (B1671562) and Dihydroequilenin Metabolites

Metabolic studies have demonstrated that this compound can be converted to estrogens with a fully aromatized B-ring, namely equilenin and dihydroequilenin. nih.govnih.govnih.gov The metabolism of intravenously administered 17β-dihydroequilin 3-sulfate in postmenopausal women leads to the isolation of equilenin and 17β-dihydroequilenin from urine, primarily in their glucuronide-conjugated forms. nih.gov 17β-dihydroequilenin was identified as the major metabolite among these. nih.gov

This conversion from the equilin series (with a double bond at C7-C8) to the equilenin series (with double bonds at C6-C7 and C8-C9) indicates the presence of an enzyme in humans capable of introducing this additional double bond, postulated to be a 6,8(9) steroid dehydrogenase. nih.gov

Metabolic Conversion Pathways

| Precursor Administered | Key Metabolites Isolated |

|---|---|

| [3H] 17β-dihydroequilin sulfate | Equilin, Equilenin, 17β-dihydroequilenin |

Data derived from studies in postmenopausal women. Metabolites were isolated in both unconjugated and conjugated (sulfate and glucuronide) forms. nih.govnih.gov

Deconjugation Processes and Sulfatase Activity

For this compound to exert any biological effect, it must first be converted back to its unconjugated, active form. This deconjugation is a critical step in local estrogen action, particularly in postmenopausal women where circulating sulfated estrogens serve as a reservoir. nih.govnih.gov

The process is catalyzed by the enzyme steroid sulfatase (STS), which hydrolyzes the sulfate ester bond, removing the sulfate group from the C-3 position and liberating the active steroid, 17-dihydroequilin. nih.govresearchgate.netfrontiersin.org STS is widely distributed in various tissues, and its activity is crucial for regulating the local availability of active estrogens. frontiersin.org The expression and activity of STS are required for the estrogenic effects of conjugated equine estrogens. nih.govnih.gov This enzymatic "cycling" between sulfation by SULTs and desulfation by STS provides a sophisticated mechanism for controlling steroid hormone activity at the tissue level. researchgate.net

| Enzyme | Action | Substrate | Product | Significance |

| Sulfotransferase (SULT) | Sulfation (Conjugation) | 17-Dihydroequilin | This compound | Inactivation, Transport, Excretion |

| Steroid Sulfatase (STS) | Hydrolysis (Deconjugation) | This compound | 17-Dihydroequilin | Bioactivation |

Role of Aryl Sulfatases

Aryl sulfatases, specifically steroid sulfatase (STS), play a crucial role in the metabolism of this compound. STS, formerly known as arylsulfatase C, is a key enzyme that catalyzes the hydrolysis of the sulfate group from various sulfated steroid precursors, converting them into their unconjugated, biologically active forms. This process of deconjugation is a critical step, as the sulfated form of the estrogen is biologically inert, while the unconjugated form can bind to estrogen receptors and exert physiological effects.

The reaction catalyzed by STS is the conversion of a sulfated steroid, such as this compound, to its corresponding free steroid and a sulfate ion. This enzymatic action occurs in the endoplasmic reticulum of the cell. The activity of STS is significant in various hormone-dependent conditions as it regulates the local availability of active estrogens. Steroid sulfates like estrone (B1671321) sulfate and dehydroepiandrosterone (B1670201) sulfate (DHEAS) act as a large, inactive reservoir for the formation of active estrogens and androgens, and STS is the enzyme responsible for their activation.

Tissue-Specific Deconjugation Dynamics

The deconjugation of this compound is not limited to a single organ but occurs in various tissues throughout the body, due to the widespread distribution of steroid sulfatase (STS). Research in rhesus monkeys has demonstrated the presence of estrone and DHEA sulfatase activity in all 25 tissues examined, indicating a broad capacity for the deconjugation of sulfated steroids.

In humans, STS is ubiquitously expressed, with notable activity in several key tissues. High levels of STS activity have been identified in the placenta, which is the richest source of the enzyme. Significant STS expression and activity are also found in the liver, which plays a central role in steroid metabolism, as well as in hormone-responsive tissues such as the breast, endometrium, and prostate. The presence of STS in these target tissues allows for the local conversion of inactive, circulating sulfated estrogens like this compound into their active forms, which can then exert biological effects within those specific tissues.

The adrenal glands, small and large intestines, kidneys, lungs, and adipose tissue also possess the necessary enzymatic machinery, including STS, to contribute to the peripheral formation of active sex steroids from sulfated precursors. This tissue-specific deconjugation highlights a mechanism for the localized regulation of estrogenic activity.

Excretion Pathways and Metabolite Profiles

Following administration, this compound and its metabolites are primarily excreted from the body through the urine. Studies in postmenopausal women have shown that a significant portion of an administered dose of radiolabeled 17β-dihydroequilin sulfate is excreted in the urine within three days.

The metabolites found in the urine are typically in conjugated forms, with the majority being glucuronide conjugates. After intravenous administration of [3H]17β-dihydroequilin sulfate, approximately 63-64% of the metabolites in the urine were found to be conjugated with glucuronic acid. The remaining metabolites were present as sulfate conjugates or in their unconjugated forms.

The metabolic profile of this compound is complex, involving several conversion products. The major identified metabolites isolated from urine include 17β-dihydroequilenin, 17β-dihydroequilin, equilenin, and equilin. Among these, 17β-dihydroequilenin was found to be the major metabolite across all fractions (unconjugated, sulfate, and glucuronide). Notably, the highest concentrations of all four of these identified metabolites were present in the glucuronide fraction.

In addition to these identified compounds, a substantial amount of radioactivity (51-81%) was associated with metabolites that are more polar than the known ring-B unsaturated estrogens. These are thought to be polyhydroxy 17β-reduced ring-B unsaturated estrogens that have yet to be fully identified. The in-vivo formation of equilenin and 17β-dihydroequilenin from 17β-dihydroequilin suggests the presence of a specific steroid dehydrogenase enzyme in humans. While urinary excretion is the primary route, some progesterone (B1679170) metabolites, which also undergo glucuronide and sulfate conjugation, are known to be excreted in the bile and may undergo enterohepatic recycling or be eliminated in the feces.

Table 1: Major Urinary Metabolites of 17β-Dihydroequilin 3-sulfate

| Metabolite | Conjugation Form(s) | Relative Abundance |

| 17β-Dihydroequilenin | Glucuronide, Sulfate, Unconjugated | Major metabolite in all fractions |

| 17β-Dihydroequilin | Glucuronide, Sulfate, Unconjugated | Present |

| Equilenin | Glucuronide, Sulfate, Unconjugated | Present |

| Equilin | Glucuronide, Sulfate, Unconjugated | Present |

| Unidentified Polar Metabolites | Not applicable | High (51-81% of radioactivity) |

Molecular and Cellular Mechanisms of Action

Estrogen Receptor Interactions

The primary mechanism of action for 17-dihydroequilin is through its binding to and activation of estrogen receptors alpha (ERα) and beta (ERβ). The sulfated form, 17-Dihydroequilin 3-sulfate, has negligible affinity for these receptors due to the sulfate (B86663) group at the C3 position, which blocks the phenolic hydroxyl group essential for receptor binding. nih.gov Once metabolized into its active, unsulfated form, it demonstrates significant interaction with ERs.

The active metabolite, 17β-dihydroequilin, exhibits a high binding affinity for both major estrogen receptor subtypes. Its affinity is comparable to, and even slightly exceeds, that of estradiol (B170435), the primary human estrogen. Specifically, 17β-dihydroequilin demonstrates approximately 113% of the binding affinity of estradiol for ERα and 108% for ERβ. wikipedia.org

Table 1: Relative Binding Affinity of 17β-Dihydroequilin for Estrogen Receptors

| Compound | Relative Binding Affinity for ERα (vs. Estradiol) | Relative Binding Affinity for ERβ (vs. Estradiol) |

| 17β-Dihydroequilin | ~113% | ~108% |

| Estradiol | 100% | 100% |

Data sourced from multiple scientific reports. wikipedia.org

The equine estrogens found in conjugated estrogen formulations, including the metabolites of 17-dihydroequilin sulfate, display disproportionate and tissue-specific effects. wikipedia.org This suggests differential activity mediated by the varying expression of ERα and ERβ in different tissues.

For instance, 17β-dihydroequilin is noted for having particularly potent estrogenic activity, with effects that vary by tissue. wikipedia.org It possesses about 200% of the relative potency of conjugated equine estrogens (CEEs) in the uterus, a tissue where ERα is highly expressed. wikipedia.org In contrast, studies on 17α-dihydroequilin sulfate reveal different biological effects compared to estrone (B1671321) sulfate. nih.gov While estrone sulfate significantly increases levels of sex hormone-binding globulin (SHBG), 17α-dihydroequilin sulfate has been observed to reduce SHBG levels. nih.gov This suggests a selective estrogenic activity that is dependent on the predominant type of estrogen receptor within a specific tissue.

Selective Estrogen Receptor Modulator (SERM)-like Profiles

There is evidence to suggest that certain components of conjugated estrogens, including 17-dihydroequilin sulfate, may exhibit a profile similar to that of Selective Estrogen Receptor Modulators (SERMs). SERMs are compounds that act as estrogen agonists in some tissues (like bone) while acting as antagonists or weak agonists in others (like breast and uterine tissue).

Studies investigating 17α-dihydroequilin sulfate have shown that it can produce beneficial estrogenic effects, such as reducing bone resorption markers, while having minimal proliferative effects on uterine or breast tissues. nih.gov For example, while it contributed synergistically with estrone sulfate to decrease markers of bone turnover, its independent effects on liver-produced proteins and lipids differed significantly from those of estrone sulfate. nih.gov Specifically, 17α-dihydroequilin sulfate was found to decrease SHBG and corticosteroid-binding globulin (CBG) levels, whereas estrone sulfate increased them. nih.gov This tissue-selective pattern of activity, characterized by favorable effects on bone without stimulating other tissues, is a hallmark of a SERM-like profile.

Intracellular Signaling Cascades

The binding of active dihydroequilin metabolites to estrogen receptors initiates a cascade of intracellular signaling events that are responsible for their biological effects. These can be broadly categorized into ER-dependent and potentially ER-independent pathways.

The classical ER-dependent signaling pathway involves the binding of the estrogen to its receptor in the cell nucleus. mdpi.com This activated estrogen-receptor complex then binds to specific DNA sequences known as estrogen response elements (EREs). mdpi.com This interaction regulates the transcription of target genes involved in a wide array of physiological processes, including cell cycle control, differentiation, and angiogenesis. mdpi.com The uterotropic effects of 17β-dihydroequilin and the effects of 17α-dihydroequilin on bone resorption markers are classic examples of actions mediated through this genomic, ER-dependent pathway. wikipedia.orgnih.gov Furthermore, many of the broader cardiovascular effects observed with estrogen therapy are understood to be dependent on estrogen receptor engagement. nih.gov

Pharmacokinetic Research and Disposition Studies

Absorption and Distribution Dynamics

Following administration, 17-Dihydroequilin 3-sulfate is rapidly absorbed and distributed throughout the body. The initial phase of its pharmacokinetic profile is characterized by a quick distribution from the central plasma compartment into other body tissues.

The disappearance of 17β-EqS from the plasma is best described by a two-compartment model. oup.comoup.com This model delineates two distinct phases: an initial, rapid distribution phase and a subsequent, slower elimination phase.

The initial fast component of distribution has a half-life of approximately 5.0 ± 0.2 minutes. oup.comoup.com This represents the compound's distribution and transfer from an initial volume of distribution (V1), which has a mean of 6 ± 0.5 liters. oup.comoup.comnih.gov The total removal of 17β-EqS from this initial volume occurs at a mean rate constant (k) of 300 ± 20 L/day. oup.comoup.com

After intravenous administration of [3H]17β-EqS, the majority of the radioactivity is found in the sulfate (B86663) fraction of the plasma. oup.comnih.gov This indicates that the compound largely remains in its sulfated form while circulating. From this fraction, several metabolites can be isolated, including [3H]equilin sulfate, [3H]equilenin sulfate, and 17β-[3H]dihydroequilenin sulfate. oup.comnih.gov This demonstrates that while in circulation, 17β-EqS undergoes metabolic conversion to other related estrogen compounds. The volume of distribution for estrogen sulfates is influenced by their binding affinities to serum albumin. ebm-journal.org

Metabolic Clearance Rates and Half-life Determination

The metabolic clearance rate (MCR) and half-life are key parameters that describe the efficiency and speed at which the body eliminates a compound.

Studies using a single intravenous injection in postmenopausal women have determined the mean MCR of 17β-EqS to be 376 ± 93 L/day/m². oup.comoup.comnih.gov Another study using a constant infusion method calculated a mean MCR of 797 ± 90 L/day, or 506 ± 60 L/m² per day. nih.gov It is noteworthy that 17β-EqS is cleared approximately twice as fast as equilin (B196234) sulfate. oup.comnih.gov

The disappearance of 17β-EqS from plasma follows a biphasic pattern. oup.comoup.com The initial, rapid phase has a half-life of about 5.0 ± 0.2 minutes. oup.comoup.com The second, slower elimination phase has a mean half-life of 147 ± 15 minutes. oup.comoup.comnih.gov Of the total removal from the initial volume, approximately 35 ± 2% is irreversible. oup.comoup.com

| Parameter | Value | Reference |

|---|---|---|

| Mean Metabolic Clearance Rate (MCR) | 376 ± 93 L/day/m² | oup.comoup.comnih.gov |

| Mean Metabolic Clearance Rate (MCR) - Constant Infusion | 506 ± 60 L/m²/day | nih.gov |

| Half-life (Fast Component) | 5.0 ± 0.2 minutes | oup.comoup.com |

| Half-life (Slow Component) | 147 ± 15 minutes | oup.comoup.comnih.gov |

| Initial Volume of Distribution (V1) | 6 ± 0.5 Liters | oup.comoup.comnih.gov |

| Rate Constant of Total Removal (k) | 300 ± 20 L/day | oup.comoup.com |

| Irreversible Removal Fraction | 35 ± 2% | oup.comoup.com |

Plasma Protein Binding Characteristics

The extent to which a compound binds to plasma proteins influences its distribution, metabolism, and excretion.

Sex hormone-binding globulin (SHBG) is a key protein involved in the transport of sex steroids. While specific binding affinity data for this compound to SHBG is not detailed in the provided context, the binding characteristics of its parent compound, 17β-dihydroequilin, are known. 17β-dihydroequilin has about 30% of the relative binding affinity of testosterone (B1683101) for SHBG. wikipedia.org In one study, 17 alpha-dihydroequilin sulfate was found to reduce SHBG levels. nih.gov This interaction with SHBG is significant as it can affect the bioavailability of other sex hormones. nih.gov

Corticosteroid-binding globulin (CBG), also known as transcortin, is another important plasma protein. In a study involving postmenopausal women, treatment with 17 alpha-dihydroequilin sulfate resulted in a decrease in CBG levels by 7.2% ± 5.0% after 90 days. nih.gov This suggests that this compound can influence the transport and availability of corticosteroids in the body.

In Vivo Metabolic Profiles in Animal Models

The in vivo metabolism of this compound, a component of conjugated equine estrogens, has been investigated in several animal models. These studies are crucial for understanding the biotransformation and disposition of this compound. The primary metabolic pathways involve hydrolysis of the sulfate group and subsequent oxidative transformations.

Rabbits:

In a study involving ovariectomized New Zealand White rabbits fed an atherogenic diet, the metabolic profile of 17α-dihydroequilin sulfate (DHES) was examined. ahajournals.orgnih.gov Following oral administration, DHES is deconjugated by aryl sulfatase enzymes present in various tissues to yield its active, unconjugated form, 17α-dihydroequilin. ahajournals.org Plasma concentrations of total (conjugated and unconjugated) 17α-dihydroequilin were measured, confirming this metabolic conversion. ahajournals.org In animals receiving a daily oral dose, the plasma levels of 17α-dihydroequilin averaged 274 ± 125 ng/mL during weeks 8 through 24 of the study. ahajournals.org This indicates that deconjugation is a significant metabolic pathway for 17α-dihydroequilin sulfate in rabbits.

Dogs:

Research on the metabolism of the structurally related compound, [3H]equilin sulfate, in female dogs provides insight into the likely metabolic fate of this compound. Following oral administration, the parent compound was rapidly absorbed and metabolized. The resulting metabolites were identified in both plasma and urine. Key transformations included the reduction of the 17-keto group and aromatization of the B-ring.

The major metabolites identified are detailed in the table below. 17β-dihydroequilin was a prominent metabolite in both plasma and urine, highlighting the importance of the 17-keto reduction pathway.

Table 1: Metabolic Profile of Equilin Sulfate in Dogs

| Metabolite | Presence in Plasma | Presence in Urine | Major Metabolite |

| Equilin | Yes | Yes | In Plasma |

| Equilenin (B1671562) | Yes | Yes | No |

| 17β-Dihydroequilin | Yes | Yes | In Plasma & Urine |

| 17α-Dihydroequilin | Yes | Yes | No |

| 17β-Dihydroequilenin | Yes | Yes | In Urine |

| 17α-Dihydroequilenin | Yes | Yes | No |

Rats:

Direct in vivo metabolic studies of this compound in rats are not extensively documented in the available literature. However, research on other sulfated steroids in rats provides a probable metabolic framework. Studies on dehydroepiandrosterone (B1670201) sulfate (DHEAS) at the blood-brain barrier in rats have shown extensive desulfation upon uptake. ucl.ac.uk Furthermore, investigations into the metabolism of estradiol-17β-D-glucuronide in rats identified estradiol-3-sulfate-17β-D-glucuronide as a major biliary metabolite, indicating that sulfation is a key metabolic route for estrogens in this species. nih.govresearchgate.net In vitro studies using rat liver microsomes with 3-deoxyestradiol (B1199316) 17-sulfate demonstrated that hydroxylation is also a potential metabolic pathway. nih.gov These findings suggest that the metabolism of this compound in rats likely involves desulfation and subsequent hydroxylation.

Monkeys:

Similar to rats, specific in vivo metabolic data for this compound in monkeys is limited. However, the cynomolgus monkey is considered a suitable model for studying human hepatic transporter-mediated drug interactions, including those involving estrogen sulfates like estrone-3-sulfate. nih.gov Studies with other estrogens in rhesus macaques have shown that the hypothalamus expresses enzymes involved in the local synthesis of 17β-estradiol, indicating the capacity for steroid metabolism in primate brain tissue. nih.gov Research on DHEA administration in ovariectomized cynomolgus monkeys revealed rapid metabolism into various downstream androgens and estrogens, demonstrating the species' active steroid metabolic pathways. oup.com While direct evidence is lacking, these studies suggest that monkeys possess the necessary enzymatic machinery for the metabolism of this compound, likely through desulfation and further enzymatic conversions.

Analytical Methodologies for 17 Dihydroequilin 3 Sulfate Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for separating 17-Dihydroequilin 3-sulfate from other closely related steroid conjugates and endogenous compounds present in complex samples. rroij.com The choice of chromatographic method depends on the required sensitivity, resolution, and sample throughput.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of estrogen sulfates. rroij.comscribd.com For the analysis of compounds like 17α-dihydroequilin, HPLC methods have been developed that involve enzymatic hydrolysis of the conjugated steroid followed by extraction and chromatographic separation. ahajournals.org In one such method, plasma samples were treated with β-glucuronidase/sulfatase to release the unconjugated steroid, which was then extracted and analyzed. ahajournals.org

The separation is typically achieved using reverse-phase columns, such as C18 columns. scribd.comgoogle.com The mobile phase often consists of a mixture of an aqueous buffer (e.g., acetate (B1210297) buffer or triethylamine (B128534) in dilute acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). scribd.comgoogle.com Gradient elution, where the mobile phase composition is changed over time, is frequently employed to achieve optimal separation of multiple estrogenic compounds within a single run. mdpi.com Detection is commonly performed using UV detectors at a specific wavelength, for instance, 220 nm. google.com The specificity of HPLC methods can be confirmed by the absence of interfering peaks in control samples. ahajournals.org

To enhance the speed and resolution of separations, Ultra-High Performance Liquid Chromatography (UHPLC) has become the preferred method, especially when coupled with mass spectrometry (UHPLC-MS). nih.govoaepublish.com UHPLC systems utilize columns with smaller particle sizes (typically under 2 µm), which allows for faster analysis times and improved peak resolution compared to traditional HPLC. rroij.com

For the analysis of estrogen sulfates, including those of the dihydroequilin family, UHPLC is often paired with a C18 stationary phase. nih.govchrom-china.com A common approach involves gradient elution with a mobile phase consisting of water and an organic solvent like methanol or acetonitrile, often with additives such as formic acid or ammonia (B1221849) to improve ionization for mass spectrometry detection. nih.govoaepublish.com For instance, a method for analyzing conjugated estrogens used a gradient of water with 0.1% formic acid and methanol with 0.1% formic acid. nih.gov The coupling of UHPLC with mass spectrometry provides a powerful tool for the simultaneous quantification of multiple steroid hormones and their metabolites in complex biological matrices. medrxiv.orgnih.gov

Mass Spectrometry Approaches

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive quantification of this compound. Its high specificity and sensitivity allow for the detection of trace amounts of the compound in complex biological samples. bohrium.com

Tandem mass spectrometry (MS/MS) is the gold standard for the definitive identification and quantification of steroid sulfates. bohrium.compsu.edu This technique involves the selection of a specific precursor ion (the molecular ion of the analyte, [M-H]⁻ in the case of sulfates in negative ion mode) which is then fragmented to produce characteristic product ions. psu.edu The monitoring of one or more of these specific transitions (Multiple Reaction Monitoring, MRM) provides exceptional selectivity and sensitivity. nih.govunitedchem.com

Liquid chromatography is almost always coupled with MS/MS (LC-MS/MS) to separate the analyte from other compounds before detection. medrxiv.orgmedrxiv.org Electrospray ionization (ESI) is a commonly used ionization source, typically operated in negative ion mode for sulfated steroids, as this promotes the formation of the [M-H]⁻ ion. nih.govpsu.edu The optimization of MS/MS parameters, such as collision energy and source-dependent settings, is crucial for achieving the desired sensitivity and specificity for each analyte. oaepublish.commedrxiv.org LC-MS/MS methods have been successfully developed for the simultaneous analysis of a wide array of free and sulfated steroids in matrices like human serum and water. medrxiv.orgunitedchem.comnih.gov

For the most accurate and precise quantification using mass spectrometry, stable isotope-labeled internal standards (SIL-IS) are essential. sigmaaldrich.comnih.gov These are versions of the analyte molecule where one or more atoms have been replaced with a heavier isotope, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). acanthusresearch.com For example, Sodium 17β-Dihydroequilenin-4,16,16-d3 3-Sulfate is a deuterated standard used in such analyses. medchemexpress.comcdnisotopes.com

The SIL-IS exhibits nearly identical chemical and physical properties to the unlabeled analyte, meaning it behaves similarly during sample preparation, chromatography, and ionization. nih.govacanthusresearch.com By adding a known amount of the SIL-IS to the sample at the beginning of the analytical process, any variations or losses during extraction and analysis can be corrected for. sigmaaldrich.com The ratio of the signal from the analyte to the signal from the SIL-IS is used for quantification, which significantly improves the accuracy and reproducibility of the measurement by compensating for matrix effects and other sources of error. psu.eduacanthusresearch.com The use of SIL-IS is a cornerstone of modern quantitative bioanalytical methods for steroids. medrxiv.orguliege.benih.gov

Immunoassay-Based Methods

Immunoassay techniques, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA), are methods based on the specific binding of an antibody to its target antigen. d-nb.infoscrvt.com These methods can be highly sensitive and are often used for high-throughput screening of large numbers of samples. researchgate.net

While immunoassays are widely used for common estrogens like 17β-estradiol and estrone (B1671321), their application specifically for this compound is less documented. d-nb.inforesearchgate.net The development of a specific immunoassay requires the production of antibodies that can recognize the unique structure of this compound with high affinity and minimal cross-reactivity to other related steroids. nih.gov Cross-reactivity is a significant challenge, as antibodies raised against one steroid may also bind to other structurally similar steroids, leading to inaccurate results. scrvt.com

In some applications, a less specific immunoassay that detects a group of estrogens may be used for initial screening, with positive results then confirmed by a more specific method like LC-MS/MS. researchgate.net For instance, commercial ELISA kits are available for the general detection of estrogens in water samples, which can serve as a preliminary screening tool. researchgate.net However, for precise and reliable quantification of this compound, LC-MS/MS remains the preferred method due to its superior specificity. uliege.be

Radioimmunoassay (RIA) Development and Application

Radioimmunoassay (RIA) represents a classic and highly sensitive technique for quantifying hormones and their metabolites, including steroid sulfates. While specific RIA development for this compound is not extensively detailed in publicly available literature, the principles and applications can be understood from methodologies developed for analogous compounds like ethinyl estradiol (B170435) (EE2) sulfates and other endogenous estrogen sulfates. nih.gov

The development of an RIA for a steroid sulfate (B86663) involves producing specific antibodies that recognize the target molecule. This is typically achieved by creating a hapten, such as an ethynylestradiol derivative, and conjugating it to a larger protein like bovine serum albumin (BSA) to make it immunogenic. nih.gov The resulting antibodies can exhibit high affinity and specificity. For instance, monoclonal antibodies developed for ethynylestradiol have shown high affinity for the 3-sulfate form, indicating the feasibility of creating assays that can distinguish between different sulfate conjugates. nih.gov

The application of such RIAs is primarily in pharmacokinetic studies. For example, after administering EE2 or its sulfate conjugates to baboons, plasma levels of the parent drug and its sulfated metabolites were successfully measured using specific radioimmunoassays. nih.gov These studies allow for the determination of key pharmacokinetic parameters. After intravenous administration of EE2, the 3-sulfate was found to be a major circulating metabolite. nih.gov Similarly, a direct RIA was developed for estradiol 3-sulfate in pregnancy plasma, which simplified the procedure by eliminating the need for hydrolysis or solvolysis steps. psu.edu The development of a combined RIA for 17-hydroxypregnenolone sulfate, which involves methanolysis, has also been used for diagnostics in detecting enzymatic deficiencies and congenital adrenal hyperplasia. researchgate.net

The sensitivity of developed RIAs for various steroid-like compounds can be quite high, with detection limits often in the low nanogram or even picogram per milliliter range. iaea.orghippiatrika.com

Table 1: General Parameters for Steroid Radioimmunoassay (RIA) Validation

| Parameter | Typical Range | Source |

|---|---|---|

| Intra-assay Variation | 0.6% - 10.8% | iaea.org |

| Inter-assay Variation | 2.3% - 12% | iaea.org |

| Sensitivity | 0.06 nmol/L to 7.3 nmol/L | iaea.org |

Sample Preparation Strategies for Biological Matrices

Effective sample preparation is critical for accurate quantification of this compound, as it removes interfering substances from complex biological matrices like plasma, urine, and blood. nih.govnih.govoup.com The strategy chosen often depends on whether the goal is to measure the total amount of the estrogen (conjugated and unconjugated) or the intact sulfate conjugate directly.

One common approach involves an initial enzymatic hydrolysis step. To measure total 17α-dihydroequilin in plasma, samples are treated with β-glucuronidase/sulfatase to deconjugate the steroid sulfates. ahajournals.org Following hydrolysis, the unconjugated steroid is extracted from the aqueous sample using an organic solvent, such as diethyl ether. ahajournals.org The organic phase is then evaporated, and the residue is reconstituted for analysis by methods like high-performance liquid chromatography (HPLC). ahajournals.org This method showed a recovery of 76% for 17α-dihydroequilin from rabbit plasma. ahajournals.org

Solid-phase extraction (SPE) is a more modern and highly efficient technique for isolating steroid conjugates. unitedchem.com An early method used Amberlite XAD-2, a neutral cross-linked polymer, to adsorb steroid conjugates from urine, which were then eluted with methanol or ethanol, achieving recoveries greater than 90%. researchgate.net More recent methods utilize cartridges with highly retentive hydrophilic and lipophilic sorbents. unitedchem.com This allows for the simultaneous extraction of both free steroids and their sulfate conjugates from matrices like urine, plasma, and blood. unitedchem.com The direct analysis of sulfate conjugates is of growing interest because they can be major metabolites, and their ratio to glucuronide metabolites varies among individuals. unitedchem.com

Table 2: Example of a Solid-Phase Extraction (SPE) Protocol for Steroid Sulfates

| Step | Procedure | Source |

|---|

| Condition Column | 1. 1 x 3 mL methanol 2. 1 x 3 mL DI water | unitedchem.com | | Load Sample | Load sample at 1 to 2 mL/min | unitedchem.com | | Wash Column | 1. 1 x 3 mL 60 mM HCl in DI water 2. 1 x 3 mL 30% methanol in DI water | unitedchem.com | | Dry Column | Dry for 10 mins at full vacuum or pressure | unitedchem.com | | Elute Analytes | 1 x 3 mL 50:50 methanol:acetonitrile | unitedchem.com | | Evaporate & Reconstitute | Evaporate to dryness and reconstitute in an appropriate solvent | unitedchem.com |

For methods like RIA that require cleaner extracts, a combination of liquid-liquid extraction and column chromatography may be employed. For instance, plasma samples can be extracted with ether, and the extracts are then further purified on a Sephadex LH-20 column to separate different estrogens before quantification. oup.com This chromatographic step provides a high degree of specificity. oup.com

In Vitro and Ex Vivo Research Applications

Cellular Models for Studying Metabolism and Activity

Cellular models are indispensable tools for investigating how 17-dihydroequilin 3-sulfate is processed and how it influences cellular functions. Endometrial and macrophage cell lines have been particularly valuable in this research.

Endometrial cell lines, especially those derived from human endometrial adenocarcinomas like Ishikawa and RL95-2 cells, serve as key models for studying estrogen metabolism and action. frontiersin.orgnih.gov These cells express the necessary enzymatic machinery to process sulfated estrogens.

Research has shown that human endometrial cancer cells can take up and metabolize sulfated steroid precursors, such as estrone (B1671321) sulfate (B86663) (E1-S), to form potent estrogens like estradiol (B170435) (E2). frontiersin.org This occurs via the "sulfatase pathway," where the sulfatase (STS) enzyme first hydrolyzes the sulfate conjugate. frontiersin.orgfrontiersin.org The resulting estrone can then be converted to the more potent estradiol by 17β-hydroxysteroid dehydrogenases (17β-HSDs). frontiersin.org

Studies using RL95-2 cells demonstrated that these cells metabolize estradiol and estrone into water-soluble derivatives, with the primary metabolite of estradiol being 17β-estradiol-3-sulfate. nih.gov This highlights the significant role of estrogen sulfotransferase (EST), the enzyme responsible for sulfation, in these cells. nih.gov The activity of EST is crucial as sulfation generally inactivates estrogens, preventing them from binding to their receptors. nih.gov

In Ishikawa cells, the interplay between sulfation and de-sulfation regulates the local concentration of active estrogens. The sensitivity of these cells to various estrogens can be modulated by the level of EST expression. For instance, Ishikawa cells engineered to overexpress EST became significantly less sensitive to estradiol, indicating that sulfation is an effective mechanism for inactivating the hormone. nih.gov These cells were also found to be 3 to 10-fold less sensitive to the equine estrogen equilin (B196234), a metabolic precursor to 17-dihydroequilin. nih.gov This suggests that the balance of sulfatase and sulfotransferase activities within endometrial cells is a critical determinant of the biological response to equine estrogens.

| Cell Line | Key Findings Related to Estrogen Sulfate Metabolism | References |

| Ishikawa | Possess an estrogen receptor (ER)-regulated alkaline phosphatase used to assay ER activation. Overexpression of Estrogen Sulfotransferase (EST) decreases sensitivity to estrogens. | nih.gov |

| RL95-2 | Metabolize estradiol primarily to 17β-estradiol-3-sulfate. Can form active estrogens from estrone sulfate via the sulfatase pathway. | frontiersin.orgnih.gov |

| KLE | A model for poorly differentiated endometrial cancer, shows a different balance of HSD17B enzymes compared to RL95-2, leading to enhanced activation of estrone to estradiol. | frontiersin.org |

Macrophage cell lines, such as THP-1 and J774A.1, are widely used to study the role of estrogens in cholesterol metabolism and atherosclerosis. nih.govnih.gov Research in this area has explored how different estrogens affect cholesterol accumulation and efflux in these cells, which are key events in the development of atherosclerotic plaques.

A study investigating the effects of 17α-dihydroequilin sulfate (a stereoisomer of 17β-dihydroequilin 3-sulfate) in cholesterol-fed rabbits found that while the estrogen reduced the development of atherosclerosis, it did not alter the ability of β-VLDL (beta-very low-density lipoprotein) to stimulate cholesterol accumulation in THP-1 macrophages in vitro. nih.govahajournals.org This finding suggests that the protective cardiovascular effects of this particular equine estrogen may not be directly mediated by changes in macrophage lipoprotein uptake but rather by influencing other processes within the arterial wall. nih.govahajournals.org

In contrast, other studies focusing on 17β-estradiol (E2) have shown a direct impact on macrophage cholesterol handling. E2 has been found to increase cholesterol efflux from J774A.1 macrophages by positively regulating the expression of the ATP-binding cassette transporter A1 (ABCA1). nih.gov ABCA1 is a critical protein that facilitates the removal of excess cholesterol from cells to lipid-poor apolipoprotein A-I. plos.org This effect is mediated through the estrogen receptor α (ERα), which directly regulates ABCA1 expression. nih.gov Suppressing ERα expression leads to a decrease in ABCA1, thereby reducing cholesterol efflux. nih.gov

These cellular studies underscore the complex and sometimes compound-specific effects of estrogens on macrophage cholesterol metabolism. While some estrogens like 17β-estradiol directly promote cholesterol efflux, the mechanisms for others, like 17α-dihydroequilin sulfate, may be independent of macrophage cholesterol accumulation.

Enzyme Activity Assays and Characterization

Enzyme activity assays are crucial for characterizing the biochemical pathways involved in the metabolism of this compound. These assays measure the rate of specific enzymatic reactions, helping to identify the key enzymes, their kinetics, and their substrate specificity.

The primary enzymes involved in the metabolism of this compound are steroid sulfatase (STS) and various isoforms of 17β-hydroxysteroid dehydrogenase (17β-HSD).

Steroid Sulfatase (STS) Assays : These assays measure the hydrolysis of the sulfate group from the steroid molecule. A typical assay involves incubating a protein lysate from a tissue or cell model with a sulfated steroid precursor, such as estrone-3-sulfate. oup.comoup.com The activity is determined by measuring the amount of the unconjugated product (estrone) formed over time. oup.com Studies on endometrial tissue have used this method to show that there are no significant differences in STS activity between normal endometrium and endometriotic tissue, even though the enzyme is expressed in both. oup.comoup.com

17β-Hydroxysteroid Dehydrogenase (17β-HSD) Assays : These assays measure the interconversion between a 17-keto steroid (like equilin or estrone) and its corresponding 17β-hydroxy steroid (like 17β-dihydroequilin or 17β-estradiol). The direction of the reaction (reductive or oxidative) depends on the specific 17β-HSD isoform and the available cofactor (NADP⁺ or NADPH). oup.com For example, the reductive activity (estrone to estradiol) can be measured by incubating tissue lysates with estrone and an NADPH-generating system, while the oxidative activity is measured using 17β-estradiol and NADP⁺ as substrates. oup.com

Estrogen Sulfotransferase (EST) Assays : To characterize the formation of sulfated estrogens, radioisotopic assays have been developed. For example, an assay for estradiol-17β sulfotransferase in rat liver cytosol used [³H]estradiol-17β as the substrate and measured the formation of its 3-sulfate product. cdnsciencepub.com Such assays allow for the determination of important kinetic parameters.

| Enzyme | Assay Principle | Key Findings | References |

| Steroid Sulfatase (STS) | Measures conversion of estrone-3-sulfate to estrone in tissue/cell lysates. | Activity detected in normal and ectopic endometrial tissue. | oup.comoup.com |

| 17β-HSD (Reductive) | Measures conversion of estrone to 17β-estradiol using an NADPH-generating system. | Activity is significantly higher in ectopic endometriotic tissue compared to eutopic endometrium. | oup.com |

| 17β-HSD (Oxidative) | Measures conversion of 17β-estradiol to estrone using NADP⁺. | Activity is significantly lower in ectopic lesions compared to normal and eutopic endometrium. | oup.comoup.com |

| Estradiol-17β Sulfotransferase | Radioisotopic assay measuring the sulfation of [³H]estradiol-17β. | Characterized the enzyme in rat liver, determining a pH optimum of 7.75 and high specificity for estradiol-17β. | cdnsciencepub.com |

These enzymatic assays are fundamental to understanding how the local balance of active and inactive estrogens is maintained in different tissues, and how this balance can be altered in disease states.

Receptor Binding Assays for Ligand Affinity

Receptor binding assays are a cornerstone of in vitro pharmacology, used to determine the affinity of a ligand, such as 17β-dihydroequilin, for its receptor. For estrogens, these assays measure the strength of interaction with estrogen receptors (ERα and ERβ). The sulfated form, this compound, is considered inactive as it has little to no binding affinity for ERs until the sulfate group is enzymatically removed. spandidos-publications.com

The most common method is the competitive binding assay. In this setup, a constant amount of a radiolabeled estrogen (like [³H]17β-estradiol) is incubated with a preparation of estrogen receptors (e.g., from endometrial tissue cytosol). researchgate.net Various concentrations of an unlabeled competitor estrogen, such as 17β-dihydroequilin, are added to the mixture. The ability of the unlabeled estrogen to displace the radiolabeled estrogen from the receptor is measured. The concentration of the competitor required to inhibit 50% of the specific binding of the radiolabel (the IC50 value) is determined, which allows for the calculation of its binding affinity (Ka) and relative binding affinity (RBA) compared to a standard like 17β-estradiol. researchgate.net

Studies using this technique have revealed that 17β-dihydroequilin is a very potent estrogen. Its binding affinity for estrogen receptors from both human endometrium and rat uterus is significantly high. researchgate.net Remarkably, its affinity for both ERα and ERβ has been shown to be even greater than that of 17β-estradiol itself. wikipedia.org

| Compound | Receptor | Relative Binding Affinity (RBA) (Estradiol = 100%) | References |

| 17β-Dihydroequilin | ERα | ~113% | wikipedia.org |

| 17β-Dihydroequilin | ERβ | ~108% | wikipedia.org |

| 17β-Dihydroequilin | Human Endometrial ER | Higher than 17β-Estradiol | researchgate.net |

| Equilin | ERα | Lower than Estradiol | researchgate.net |

| Estrone | ERα | Lower than Estradiol | researchgate.net |

| This compound | ERα / ERβ | Little to no affinity | spandidos-publications.com |

The high receptor affinity of 17β-dihydroequilin explains its significant estrogenic potency once it is formed from its metabolic precursors, equilin or this compound, in target tissues. wikipedia.org These binding assays are critical for ranking the potency of various estrogens and understanding their structure-activity relationships.

Physiological and Pathophysiological Research in Preclinical Models

Cardiovascular System Research

Preclinical studies have explored the influence of 17-dihydroequilin 3-sulfate on the cardiovascular system, with a particular focus on its potential role in mitigating atherosclerosis.

Atherosclerosis Progression in Animal Models

Research in animal models has demonstrated a potential protective effect of this compound against the development of atherosclerosis. In a study involving cholesterol-fed rabbits, administration of 17α-dihydroequilin sulfate (B86663) (DHES) resulted in a significant reduction in atherosclerosis. nih.gov Specifically, a 35% reduction was observed in the aortic arch and a more substantial 75% to 80% reduction in the thoracic and abdominal aorta. nih.govahajournals.org This anti-atherosclerotic effect was noted to be independent of the animals' plasma cholesterol concentrations, which ranged widely. nih.govahajournals.org

Interestingly, while plasma cholesterol levels rose significantly in all cholesterol-fed groups, there were no significant differences in total plasma cholesterol, beta-VLDL, and HDL cholesterol concentrations between the estrogen-treated and control groups. nih.govahajournals.org However, LDL cholesterol levels were significantly higher in the groups receiving estrogens. nih.govahajournals.org Despite this, the reduction in atherosclerosis remained significant, suggesting a mechanism of action beyond lipid profile modulation. nih.govahajournals.org

| Animal Model | Treatment | Key Findings |

| Cholesterol-fed rabbits | 17α-dihydroequilin sulfate (DHES) | Significant reduction in atherosclerosis in the aortic arch (35%) and thoracic/abdominal aorta (75-80%). nih.govahajournals.org |

| Cholesterol-fed rabbits | DHES | Effect was independent of plasma cholesterol levels. nih.govahajournals.org |

| Cholesterol-fed rabbits | DHES | No significant difference in total plasma cholesterol, beta-VLDL, or HDL cholesterol compared to controls. nih.govahajournals.org |

| Cholesterol-fed rabbits | DHES | LDL cholesterol was significantly higher in estrogen-treated groups. nih.govahajournals.org |

Mechanisms in Arterial Wall Metabolism

The observation that 17α-dihydroequilin sulfate reduces atherosclerosis without a corresponding favorable change in lipoprotein profiles points towards a direct effect on the arterial wall. nih.govahajournals.org Studies suggest that the protective mechanism is not related to qualitative changes in beta-VLDL that would affect its uptake by macrophages, as beta-VLDL isolated from estrogen-treated animals did not show a significant difference in its ability to stimulate cholesterol accumulation in cultured macrophages. nih.govahajournals.org This finding supports the hypothesis that estrogens, including 17α-dihydroequilin sulfate, exert their beneficial effects by directly influencing key processes within the pathogenesis of atherosclerosis at the level of the arterial wall. nih.govahajournals.org

Bone Metabolism Research

The influence of estrogens on bone health is well-established. Preclinical investigations have begun to explore the specific effects of this compound on bone metabolism.

Influence on Bone Resorption Markers

Animal studies are crucial in understanding how different compounds affect bone turnover. utupub.fi Biochemical markers of bone turnover, which include resorption and formation markers, provide insights into the dynamic process of bone remodeling. utupub.fireumatologiaclinica.org While specific preclinical data on the direct impact of this compound on bone resorption markers is limited in the provided search results, the general understanding is that estrogens play a role in regulating bone remodeling. In rodent models, for instance, the gut microbiota has been shown to influence bone metabolism, and antibiotic manipulation can affect bone mineral density. nih.gov This highlights the complex interplay of factors that can influence bone health and the need for further targeted research on individual estrogenic compounds.

Metabolic Regulation Studies

Impact on Insulin (B600854) Action

Estrogens are recognized as emerging regulators of insulin action and mitochondrial function. researchgate.net The loss of estrogen is associated with changes in whole-body metabolism and insulin sensitivity. researchgate.net While direct preclinical studies on the impact of this compound on insulin action were not detailed in the provided search results, the broader context of estrogen research suggests a potential role. It is known that altered sulfonation of estrogens can be implicated in the pathogenesis of metabolic syndrome and type 2 diabetes, indicating that the balance of estrogen sulfation and desulfation is important for metabolic health. nih.gov Further research is needed to elucidate the specific effects of this compound on insulin signaling and glucose metabolism in preclinical models.

Effects on Plasma Lipoprotein Profiles

Preclinical studies investigating the effects of this compound on plasma lipoprotein profiles have yielded interesting results, particularly in the context of atherosclerosis research. In a study using cholesterol-fed rabbits, administration of 17α-dihydroequilin sulfate (DHES) did not lead to a significant difference in total plasma cholesterol concentrations compared to control groups. ahajournals.orgnih.gov By the end of the 24-week study, plasma β-VLDL and HDL cholesterol levels were also similar across all cholesterol-fed groups. ahajournals.orgnih.gov However, a notable finding was that LDL cholesterol concentrations were significantly higher in the groups treated with estrogens, including DHES. ahajournals.orgnih.gov

Despite the increase in LDL cholesterol, a lipoprotein generally associated with increased atherosclerosis risk, both DHES and a comparator estrogen, ethynylestradiol (EE), significantly reduced the development of atherosclerosis in the aortic arch, as well as the thoracic and abdominal aorta. ahajournals.orgnih.gov This reduction in atherosclerosis was observed across a wide range of plasma cholesterol concentrations and appeared to be independent of the lipoprotein profile. ahajournals.orgnih.gov This suggests that the protective effect of estrogens like DHES on atherosclerosis may not be directly mediated by changes in plasma lipoprotein concentrations but rather through other mechanisms, possibly at the level of the arterial wall. nih.govahajournals.org

These findings are consistent with other studies in nonhuman primates where estrogens have been shown to reduce atherosclerosis despite unfavorable changes in the plasma lipoprotein profile. ahajournals.org The research highlights that the anti-atherosclerotic effects of certain estrogens may be more complex than their influence on plasma lipids alone.

Interactive Table: Effect of 17α-Dihydroequilin Sulfate on Plasma Lipoprotein Cholesterol in Cholesterol-Fed Rabbits

| Lipoprotein Fraction | Control (mg/dL) | 17α-Dihydroequilin Sulfate (mg/dL) |

| β-VLDL Cholesterol | 468 - 600 | 468 - 600 |

| LDL Cholesterol | Lower | ~200 higher than control |

| HDL Cholesterol | Same as control | Same as control |

| Total Plasma Cholesterol | ~900 | ~900 |

| Data derived from a 24-week study in cholesterol-fed rabbits. ahajournals.orgnih.gov |

Neurological and Neuroprotective Research

While direct research on this compound in neurological and neuroprotective models is limited, studies on related estrogenic compounds provide a basis for understanding its potential effects.

Studies in Traumatic Brain Injury Models

Research on a similar synthetic estrogen, 17α-ethynylestradiol-3-sulfate (EE-3-SO₄), has demonstrated significant neuroprotective effects in a rat model of traumatic brain injury (TBI). researchgate.net Treatment with EE-3-SO₄ resulted in a significant reduction in the size of cerebral edema compared to vehicle-treated animals. researchgate.net Furthermore, EE-3-SO₄ treatment was associated with increased fractional anisotropy of the white matter on the injured side of the brain, suggesting improved white matter integrity. researchgate.net Behavioral assessments also indicated a positive effect, with EE-3-SO₄-treated animals showing reduced anxiety-like behavior. researchgate.net While these findings are for a related compound, they suggest a potential area of investigation for this compound. Studies have shown that estrogens can alleviate sexually dimorphic stress and improve behavioral activity in animal models of TBI. researchgate.net

Hemodynamic Responses in Injury Models

In a large animal model of combined traumatic brain injury and hemorrhagic shock, 17α-ethinyl estradiol-3-sulfate (B1217152) (EE-3-SO₄) demonstrated positive effects on hemodynamic stability. johnshopkins.edunih.govnih.gov Administration of EE-3-SO₄ led to a more rapid restoration of pulse pressure following the injury. johnshopkins.edunih.gov In a rat model of TBI, EE-3-SO₄ significantly lowered intracranial pressure (ICP) while increasing cerebral perfusion pressure (CPP) and brain tissue oxygen tension (PbtO₂), all critical parameters in managing secondary injury after TBI. researchgate.net These findings suggest that certain estrogens can have beneficial hemodynamic effects in the context of brain injury.

Reproductive System Research

Uterotropic Effects in Animal Models

Studies have confirmed the estrogenic activity of 17α-dihydroequilin sulfate through its uterotropic effects in animal models. In ovariectomized rabbits, the administration of 17α-dihydroequilin sulfate led to a significant increase in the weight of the uterus and vagina. ahajournals.org This increase in uterine weight is a classic indicator of estrogenic activity. researchgate.net The doses of 17α-dihydroequilin sulfate and ethynylestradiol used in some comparative studies were chosen to provide approximately equivalent estrogenic potency, as demonstrated by their effects on reproductive organ weights. ahajournals.orgnih.gov

Comparative Studies with Other Estrogen Conjugates

This compound is one of the many estrogenic components found in conjugated equine estrogens. ebm-journal.org Comparative studies have highlighted the varying potencies and effects of these different estrogen conjugates.

Bioassay data, specifically from uterotropic assays, have indicated that some 17β-reduced ring B unsaturated estrogens, such as 17β-dihydroequilin sulfate, can be significantly more potent than estrone (B1671321) sulfate when administered orally. ebm-journal.org However, the potency of various estrogens can be dependent on the route of administration. ebm-journal.org

In a study on atherosclerosis in cholesterol-fed rabbits, 17α-dihydroequilin sulfate was compared with ethynylestradiol. ahajournals.orgnih.gov Both estrogens were found to significantly reduce atherosclerosis, even though they induced an increase in LDL cholesterol. ahajournals.orgnih.gov This suggests that despite differences in their specific structures, they may share common protective mechanisms against atherosclerosis that are independent of their effects on lipoprotein profiles. nih.govahajournals.org

Advanced Research Topics and Future Directions

Investigation of Unidentified Metabolites

A significant frontier in the study of 17-dihydroequilin 3-sulfate and related estrogens is the identification and characterization of previously unknown metabolites. While major metabolic pathways have been elucidated, evidence suggests that the full metabolic profile is not yet complete. Studies on treated wastewater, for instance, have indicated the presence of unknown estrogenic metabolites, suggesting that current analytical methods may not capture the entire spectrum of metabolic products in environmental or biological samples. lcms.cz

Research on the metabolism of closely related compounds like estradiol (B170435) has also revealed the formation of unidentified metabolites. For example, the metabolism of estradiol 17-sulfate by rat liver microsomes produced several new metabolites, including a previously uncharacterized hydroxylated form. nih.gov Similarly, studies using human cytochrome P450 (CYP) enzymes to metabolize 17β-estradiol and estrone (B1671321) identified unknown polar metabolites. oup.com One major metabolite produced in certain tissues was identified as an unknown hydroxylated estrogen with a molecular mass of 288, which was not estriol. ebi.ac.uk The existence of these unidentified metabolites highlights gaps in our understanding and underscores the need for further investigation to fully map the metabolic network of this compound and determine the biological activities of these novel compounds.

Stereospecificity in Metabolic Transformations

The three-dimensional structure of steroid hormones is a critical determinant of their metabolic processing. Future research will increasingly focus on the stereospecificity of the enzymes that transform this compound. The orientation of the hydroxyl group at the 17-position (alpha or beta) dramatically influences the activity of metabolic enzymes.

Studies on the glucuronidation of estradiol, a process also relevant to dihydroequilin, demonstrate marked differences in enzyme kinetics, regioselectivity, and stereoselectivity based on the isomer. nih.gov For example, UDP-glucuronosyltransferase (UGT) enzymes like UGT2B4, UGT2B7, and UGT2B17 exclusively conjugate the 17-OH position in a highly stereoselective manner. nih.gov UGT2B4 is specific for the 17-alpha isomer (epiestradiol), whereas UGT2B17 only acts on the 17-beta isomer. nih.gov Furthermore, metabolic pathways can be sex-specific, as seen in rat hepatic microsomes where the metabolism of estradiol 17-sulfate differs significantly between males and females, implying sex-specific expression or activity of stereoselective enzymes. nih.gov The stereoselective synthesis of specific estrogen metabolites, such as 5(10)-estrene-3β,17α-diol, for use as reference standards is also a key area of research, enabling more accurate detection and quantification in biological systems. nih.gov Understanding these stereospecific transformations is essential for predicting the metabolic profile and biological effects of this compound.

Table 1: Examples of Stereospecificity in Estrogen Metabolism

| Enzyme Family | Specific Enzyme | Substrate Preference / Action | Reference |

|---|---|---|---|

| UGT | UGT2B4 | Specific for the 17-OH of epiestradiol (17α-isomer). | nih.gov |

| UGT | UGT2B7 | Glucuronidates both β-estradiol and epiestradiol, with high affinity for epiestradiol. | nih.gov |

| UGT | UGT2B17 | Only glucuronidates β-estradiol (17β-isomer). | nih.gov |

| UGT | UGT2B15 | Glucuronidates the 3-OH position, with a strong preference for epiestradiol. | nih.gov |

| CYP | CYP3A7 | Shows distinct catalytic activity for the 16α-hydroxylation of estrone, but not 17β-estradiol. | oup.com |

Development of Novel Research Tools and Labeled Analogs

Progress in understanding the pharmacokinetics and cellular effects of this compound relies heavily on the development of sophisticated research tools. A key area of advancement is the creation of labeled analogs for tracing the molecule in biological systems. The synthesis of estradiol derivatives labeled with radioisotopes like Iodine-125 allows for sensitive detection in tissue distribution and receptor binding studies. nih.gov For example, 17α-E-[125I]iodovinyl-11β-ethyl-estradiol has been developed and evaluated as a potential imaging agent for estrogen-receptor-positive tissues. nih.gov

Furthermore, methods for labeling estradiol derivatives with organometallic complexes, such as those containing Rhenium(I) or Technetium-99m, are being explored to create radiopharmaceuticals for diagnostic imaging. nih.gov The synthesis of these complex conjugates requires highly specific methods that work in aqueous solutions to be practical for clinical use. nih.gov

In parallel, analytical techniques are becoming more powerful. The use of online solid-phase extraction (online-SPE) coupled with advanced mass spectrometry (LCMS-IT-TOF) enables the detection and confident structural assignment of trace amounts of estrogen metabolites in complex matrices like water samples. lcms.cz These tools are indispensable for identifying metabolites, studying drug-transporter interactions, and elucidating metabolic pathways with high precision and sensitivity.

Computational Modeling and In Silico Approaches

Computational modeling and in silico approaches are becoming integral to predicting and understanding the behavior of compounds like this compound. These methods offer a way to screen for potential biological interactions and predict pharmacokinetic properties, thereby guiding and refining laboratory experiments.

Two common in silico methods are quantitative structure–activity relationship (QSAR) modeling and molecular docking. acs.org QSAR models can classify chemicals as active or inactive for a specific biological target, such as the hormone transporter transthyretin (TTR), helping to identify potential endocrine disruptors. acs.org Molecular docking simulates the binding of a ligand to a protein, providing insights into potential interactions with metabolic enzymes or transporters. acs.org

Table 2: Application of In Silico Models in Estrogen Research

| Model Type | Application | Example/Purpose | Reference |

|---|---|---|---|

| QSAR | Toxicity/Activity Screening | Predicting binding of compounds to the hormone transporter transthyretin (TTR). | acs.org |

| Molecular Docking | Ligand-Protein Interaction | Studying potential bonding interactions between ligands and protein targets to understand binding modes. | acs.org |

| Comparative Modeling | Protein Structure Prediction | Building 3D models of transporters when experimental structures are unavailable. | researchgate.net |

| PBPK Modeling | Pharmacokinetics | Simulating drug absorption, distribution, metabolism, and excretion (ADME) across the whole body. | upf.edu |

| Integrated Network Models | Systems Biology | Linking PBPK models with genome-scale metabolic networks to understand hormone biology comprehensively. | upf.edu |

Q & A

Q. How can 17-Dihydroequilin 3-sulfate be reliably identified and quantified in complex biological matrices?

Methodological Answer: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) transitions tailored to sulfated estrogens. For example, monitor transitions specific to dihydroequilin sulfates (e.g., m/z 347.0959 for 17α/β isomers) to minimize cross-reactivity. Validate the method by assessing retention time reproducibility (%RSD < 0.5%) and peak area precision (%RSD 2.3–7.5%) across technical replicates. Include internal standards like deuterated analogs (e.g., Equilin-d4 Sulfate Sodium Salt) to correct for matrix effects .

Q. What analytical challenges arise when differentiating 17α- and 17β-dihydroequilin 3-sulfate isomers?

Methodological Answer: Employ high-resolution mass spectrometry (HRMS) coupled with ion mobility separation to resolve structural isomers. Compare product ion spectra against synthetic standards (e.g., 17α-Dihydro Equilenin 3-Sulfate Sodium Salt [CAS 56086-66-9] vs. 17β-Dihydro Equilin 3-Sulfate [CAS 16680-49-2]). Utilize mass defect filtering to confirm steroidal conjugate composition and ensure chromatographic separation using pH-stable columns (e.g., C18 with pH 5.2 acetate buffer) to enhance isomer resolution .

Q. What validated protocols exist for preparing conjugated estrogen samples containing this compound?

Methodological Answer: Follow USP monograph guidelines for sample preparation: homogenize lyophilized conjugated estrogen powders in aqueous buffer, filter through 0.22 µm membranes, and spike with equilenin-3-sulfate (EqnS) as a retention time marker. Use LC-MS with a triple quadrupole system to detect components at ≥0.1% peak area relative to total ion chromatograms. Verify component identities via spectral matching against reference standards .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported pharmacokinetic data for this compound?

Methodological Answer: Conduct cross-laboratory reproducibility studies using harmonized protocols. For example:

- Controlled Variables: Standardize sample preparation (e.g., freeze-thaw cycles, extraction solvents).

- Instrument Calibration: Use shared reference materials (e.g., TRC D448965 for 17β-Dihydro Equilenin 3-Sulfate Sodium Salt).

- Data Normalization: Apply consensus peak area thresholds (e.g., >0.1% total ion current) to filter low-abundance signals.

- Statistical Analysis: Perform multivariate analysis (e.g., PCA) to identify batch effects or methodological outliers .

Q. What experimental strategies are recommended for studying the stability of this compound under varying pH and temperature conditions?

Methodological Answer: Design accelerated degradation studies:

- pH Stability: Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor sulfate ester hydrolysis via LC-MS by tracking parent ion depletion and free dihydroequilin formation.

- Thermal Stability: Expose lyophilized samples to 40–60°C and assess degradation kinetics using Arrhenius modeling.

- Data Interpretation: Quantify degradation products (e.g., dihydroequilin) and calculate half-lives under each condition. Validate with stability-indicating assays (e.g., forced degradation per ICH guidelines) .

Q. How does this compound interact with membrane transporters such as SLC46A3, and what are the implications for drug efficacy?

Methodological Answer: Use MDCKII cells overexpressing SLC46A3 to measure competitive uptake inhibition. Pre-incubate cells with estrone 3-sulfate (a known SLC46A3 substrate) and quantify this compound uptake via radiolabeled (e.g., ³H) or fluorescent probes. Perform kinetic assays (e.g., Michaelis-Menten analysis) to determine inhibition constants (Kᵢ). Correlate transporter affinity with in vivo efficacy using xenograft models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.